molecular formula C13H12ClNO2 B8431273 {2-[2-(2-Chlorophenyl)ethenyl]-5-methyl-1,3-oxazol-4-yl}methanol CAS No. 89723-92-2

{2-[2-(2-Chlorophenyl)ethenyl]-5-methyl-1,3-oxazol-4-yl}methanol

Cat. No. B8431273
CAS RN: 89723-92-2
M. Wt: 249.69 g/mol
InChI Key: RDYXZSZAEBDIIG-UHFFFAOYSA-N
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Description

{2-[2-(2-Chlorophenyl)ethenyl]-5-methyl-1,3-oxazol-4-yl}methanol is a useful research compound. Its molecular formula is C13H12ClNO2 and its molecular weight is 249.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality {2-[2-(2-Chlorophenyl)ethenyl]-5-methyl-1,3-oxazol-4-yl}methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {2-[2-(2-Chlorophenyl)ethenyl]-5-methyl-1,3-oxazol-4-yl}methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

89723-92-2

Product Name

{2-[2-(2-Chlorophenyl)ethenyl]-5-methyl-1,3-oxazol-4-yl}methanol

Molecular Formula

C13H12ClNO2

Molecular Weight

249.69 g/mol

IUPAC Name

[2-[2-(2-chlorophenyl)ethenyl]-5-methyl-1,3-oxazol-4-yl]methanol

InChI

InChI=1S/C13H12ClNO2/c1-9-12(8-16)15-13(17-9)7-6-10-4-2-3-5-11(10)14/h2-7,16H,8H2,1H3

InChI Key

RDYXZSZAEBDIIG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C=CC2=CC=CC=C2Cl)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2-(2-chlorostyryl)-5-methyl-4-oxazolecarboxylic acid (4.8 g) and thionyl chloride (24 ml) was refluxed with stirring for an hour. The thionyl chloride was distilled off and the crystalline residue (acid chloride) was washed with isopropyl ether and dissolved in dimethoxyethane (20 ml). The solution was added dropwise to a suspension of sodium borohydride (1.4 g) in dimethoxyethane (30 ml) with ice-cooling and stirring. The reaction was allowed to proceed under ice-cooling for 30 minutes and the reaction mixture was adjusted to pH 2 with 2N hydrochloric acid and refluxed for 30 minutes. The solvent was then distilled off and the residue was neutralized with aqueous sodium hydrogen carbonate and extracted with ethyl acetate. The ethyl acetate layer was washed with water and dried over anhydrous magnesium sulfate. The solvent was distilled off and the resulting crystalline precipitate was collected by filtration and washed with isopropyl ether to give 2-(2-chlorostyryl)-4-hydroxymethyl-5-methyloxazole; yield 3.9 g (85.9%). Recrystallization from ethanol gave colorless needles melting at 122°-123° C.
Quantity
4.8 g
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Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

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reactant
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